2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N,N-diethylacetamide
Description
This compound belongs to the chromeno[2,3-d]pyrimidine family, characterized by a fused tricyclic core with a pyrimidine ring. The ethoxy group at position 9 and the phenyl group at position 2 contribute to its hydrophobic profile, while the sulfanyl-acetamide moiety at position 4 introduces polar functionality. The N,N-diethylacetamide substituent distinguishes it from analogs with aromatic or halogenated acetamide groups. Its molecular weight is estimated to be ~470–490 g/mol based on structural analogs (e.g., ).
Properties
IUPAC Name |
2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-4-28(5-2)21(29)16-32-25-19-15-18-13-10-14-20(30-6-3)22(18)31-24(19)26-23(27-25)17-11-8-7-9-12-17/h7-14H,4-6,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLHNAOAUGPWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=C(O2)C(=CC=C3)OCC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromeno[2,3-d]pyrimidine derivatives typically involves multi-component reactions (MCRs), which are highly efficient and versatile. One common method involves the reaction of 2-amino-4H-1-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . Another approach includes the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production of such compounds often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and ethoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N,N-diethylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The chromeno-pyrimidine core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substituents on the chromeno-pyrimidine core and the acetamide side chain.
Table 1: Comparative Analysis of Structural Analogs
*Estimated based on analogs; †Predicted from substituent contributions; ‡Calculated from molecular formula.
Key Observations:
Lipophilicity (XLogP3):
- The target compound’s N,N-diethyl group increases lipophilicity (XLogP3 ~6.5) compared to the N-(4-methylphenyl) analog (XLogP3 6.2) . However, halogenated analogs (e.g., N-(2-chlorophenyl), XLogP3 6.8) exhibit higher lipophilicity due to chlorine’s hydrophobic nature .
- The 9-ethoxy group in the target compound may enhance membrane permeability relative to 9-methyl or 7-chloro substituents .
Hydrogen Bonding and Solubility:
- The N,N-diethyl group reduces hydrogen bond acceptors (5–6 vs. 6 in ), lowering topological polar surface area (TPSA ~89–98 Ų). This suggests moderate aqueous solubility, typical for drug-like molecules.
- Halogenated acetamides (e.g., N-(4-fluorophenyl)) have fewer acceptors, further reducing polarity .
Biological Activity
The compound 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N,N-diethylacetamide is a novel synthetic derivative belonging to the class of fused polyheterocyclic compounds. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes existing research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a chromeno-pyrimidine core with an ethoxy group and a sulfanyl moiety, which are crucial for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds in the same class. For instance, a study on N-(substituted phenyl)-2-chloroacetamides demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The biological activity was attributed to the lipophilicity of the compounds, which facilitates membrane penetration.
| Compound Type | Target Organisms | Effectiveness |
|---|---|---|
| N-(substituted phenyl)-2-chloroacetamides | Gram-positive bacteria (e.g., MRSA) | High |
| Gram-negative bacteria | Moderate | |
| Fungi (e.g., Candida albicans) | Moderate |
The specific activity of This compound against these organisms remains to be fully elucidated but is hypothesized to follow similar trends due to structural similarities.
Anticancer Activity
The anticancer potential of compounds with similar structures has also been investigated. For example, derivatives of chromeno-pyrimidines have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The presence of the sulfanyl group may enhance the reactivity of these compounds towards cancerous cells.
Case Studies
- Synthesis and Screening : A study synthesized various derivatives of chromeno-pyrimidines and evaluated their biological activities using standard assays. Compounds that retained the ethoxy and sulfanyl groups exhibited enhanced cytotoxicity against cancer cell lines .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the phenyl ring significantly affect biological activity. Compounds with electron-withdrawing groups showed improved antimicrobial properties due to increased lipophilicity and better interaction with microbial membranes .
The proposed mechanisms by which This compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The lipophilic nature allows for disruption of microbial membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
